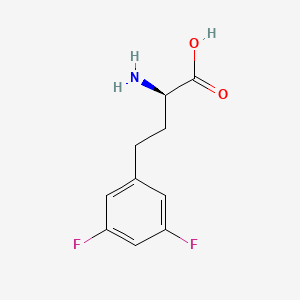
3-Chloro-4-(piperidinoaminomethyl)phenylboronicacid,pinacolester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is a synthetic organic compound characterized by a benzene ring substituted with a chlorine atom at position 3, a piperidinyl group at position 4, and a boronic acid group protected as a pinacol ester. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process starting from commercially available precursors. The key steps involve the formation of the boronic acid group and its subsequent protection as a pinacol ester. The reaction conditions typically require the use of palladium catalysts, bases (such as potassium carbonate), and organic solvents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to remove the chlorine atom.
Substitution Reactions: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(0) complexes.
Bases: Potassium carbonate or sodium carbonate are typically used.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are employed.
Major Products Formed:
Carbon-Carbon Bond Formation: The primary product of the Suzuki-Miyaura coupling is a biaryl compound.
Phenol Derivatives: Oxidation of the compound can yield phenol derivatives.
Chlorine-Free Derivatives: Reduction reactions can produce derivatives lacking the chlorine atom.
科学的研究の応用
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials.
Biology: The compound's derivatives can be used as probes or intermediates in the study of biological systems, particularly in the development of bioactive molecules.
Medicine: Derivatives of this compound can be explored for their potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in the chemical industry for the synthesis of various organic compounds, including polymers and fine chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester involves its participation in the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The palladium catalyst plays a central role in the reaction mechanism.
Transmetalation: The transfer of the organic group from boron to palladium is a key step in the reaction.
類似化合物との比較
Boronic Acids: Other boronic acids used in Suzuki-Miyaura coupling reactions.
Pinacol Esters: Other pinacol esters used as protecting groups for boronic acids.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups.
特性
IUPAC Name |
N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-9-8-14(16(20)12-15)13-21-22-10-6-5-7-11-22/h8-9,12,21H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBYFKLAADPKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate](/img/structure/B8097652.png)
